molecular formula C25H14Cl2O5 B14957872 7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B14957872
M. Wt: 465.3 g/mol
InChI Key: JWKRESHQXAUUFE-UHFFFAOYSA-N
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Description

7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bichromene core with a 3,4-dichlorobenzyl group attached via an ether linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:

    Formation of the bichromene core: This can be achieved through a series of condensation reactions involving appropriate starting materials such as chromene derivatives.

    Attachment of the 3,4-dichlorobenzyl group: This step involves the reaction of the bichromene core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted derivatives: Products with new substituents replacing the 3,4-dichlorobenzyl group.

Scientific Research Applications

7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, or protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-[(3,4-dichlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core and the presence of the 3,4-dichlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H14Cl2O5

Molecular Weight

465.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H14Cl2O5/c26-20-8-5-14(9-21(20)27)13-30-16-6-7-17-18(12-24(28)31-23(17)11-16)19-10-15-3-1-2-4-22(15)32-25(19)29/h1-12H,13H2

InChI Key

JWKRESHQXAUUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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